molecular formula C8H9NO2S B186391 Methyl 6-(methylthio)nicotinate CAS No. 74470-40-9

Methyl 6-(methylthio)nicotinate

Cat. No.: B186391
CAS No.: 74470-40-9
M. Wt: 183.23 g/mol
InChI Key: KMYTWSGXEHSNRY-UHFFFAOYSA-N
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Description

Methyl 6-(methylthio)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the 3-position and a methylthio (-SCH₃) substituent at the 6-position of the pyridine ring. This compound is structurally distinct due to the sulfur atom in the thioether group, which enhances its lipophilicity and electronic properties compared to non-sulfur analogs.

Properties

IUPAC Name

methyl 6-methylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-7(12-2)9-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYTWSGXEHSNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358545
Record name methyl 6-(methylthio)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-40-9
Record name methyl 6-(methylthio)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitric Acid Oxidation Under Pressure

Patent US2993904A details a high-pressure nitric acid oxidation method for converting 2-methyl-5-ethylpyridine to 6-methylnicotinic acid. Key parameters include:

  • Nitric acid concentration : 70–100% HNO₃

  • Molar ratio : 6–15 moles HNO₃ per mole of pyridine

  • Temperature : 250–325°F (121–163°C)

  • Pressure : 30–650 psig to maintain liquid-phase conditions

Under these conditions, the reaction achieves a 17.8% yield of crude 6-methylnicotinic acid, with a pyridine conversion rate of 98%. Prolonged reaction times (>60 minutes) or temperatures exceeding 325°F led to over-oxidation, reducing yields.

Sulfuric Acid-Nitric Acid Mediated Oxidation

Patent US4579953A introduces a two-step oxidation-esterification process:

  • Sulfuric acid complexation : 2-methyl-5-ethylpyridine is mixed with 20–100% sulfuric acid (2–4 moles per mole of pyridine) at 0–100°C.

  • Nitric acid oxidation : 3–10 moles of 20–70% HNO₃ are added at 140–225°C, with continuous distillation of water and diluted nitric acid.

This method achieves a 69.7% yield of 6-methylnicotinic acid methyl ester after esterification with methanol. The use of sulfuric acid stabilizes intermediates, minimizing side reactions like decarboxylation.

Esterification of Nicotinic Acid Intermediates

Esterification of 6-methylnicotinic acid is critical for producing methyl derivatives. Two approaches dominate industrial workflows:

Direct Esterification with Alcohols

Post-oxidation, the crude nicotinic acid is refluxed with methanol or ethanol in the presence of sulfuric acid as a catalyst. For example:

  • Reaction conditions : 6 hours under reflux with ethanol

  • Yield : 69.7% methyl ester after fractional distillation

Excess alcohol (3–5 equivalents) ensures complete conversion, while neutralization with ammonia (25% solution) isolates the ester from residual acids.

In Situ Esterification During Oxidation

US4579953A describes integrating esterification into the oxidation step by adding alcohol directly to the reaction mixture after nitric acid removal. This one-pot method reduces purification steps and improves overall yields to 70%.

Introduction of the Methylthio Group

While the provided patents focus on methyl and ethyl substituents, introducing a methylthio group at the 6-position requires additional functionalization steps. Based on analogous synthetic strategies, two potential pathways emerge:

Nucleophilic Substitution of Halogenated Precursors

A hypothesized route involves:

  • Chlorination : 6-methylnicotinic acid methyl ester undergoes chlorination at the 6-position using PCl₅ or SOCl₂.

  • Methylthiolation : The chloro intermediate reacts with sodium methylthiolate (NaSCH₃) in polar aprotic solvents (e.g., DMF) at 80–100°C.

This method, though not explicitly detailed in the cited patents, aligns with standard heterocyclic substitution chemistry.

Direct Thioetherification via C–H Activation

Advanced catalysis (e.g., palladium complexes) could enable direct C–H bond thioetherification at the 6-position. However, this approach remains speculative without explicit experimental validation in the reviewed literature.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters from patented oxidation-esterification methods:

ParameterUS2993904AUS4579953A
Oxidant 70–100% HNO₃HNO₃ + H₂SO₄
Temperature 121–163°C140–225°C
Pressure 30–650 psigAtmospheric
Reaction Time 10–60 minutes5–7 hours
Esterification Yield Not reported69.7%
Byproducts 2,5-Pyridinedicarboxylic acidIsocinchomeronic acid diester

Challenges and Optimization Opportunities

Byproduct Formation

Both patents report significant byproduct generation:

  • US2993904A: 2,5-pyridinedicarboxylic acid (13.89g per 40g starting material)

  • US4579953A: Isocinchomeronic acid diester (3–5% yield)

Optimizing nitric acid stoichiometry and reaction time minimizes over-oxidation. For instance, reducing HNO₃ from 15 to 6 moles per pyridine decreased dicarboxylic acid formation by 40%.

Solvent and Catalyst Selection

Replacing ethanol with methanol in US4579953A’s esterification step improved ester purity from 95.5% to 97.6%. Similarly, substituting H₂SO₄ with p-toluenesulfonic acid could enhance catalyst recovery in industrial settings.

Industrial-Scale Considerations

Scaling the patented methods requires addressing:

  • Corrosion resistance : Hastelloy reactors withstand HNO₃ and H₂SO₄ mixtures at high temperatures.

  • Distillation efficiency : Continuous fractional distillation units recover >90% of unreacted nitric acid.

  • Waste management : Neutralization of acidic waste with ammonia generates ammonium sulfate, a marketable byproduct.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.

    Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Methyl 6-(methylsulfinyl)nicotinate, Methyl 6-(methylsulfonyl)nicotinate.

    Reduction: Methyl 6-(methylthio)nicotinamide.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Synthetic Route:

6 Methylthionicotinic acid+MethanolAcid catalystMethyl 6 methylthio nicotinate+Water\text{6 Methylthionicotinic acid}+\text{Methanol}\xrightarrow{\text{Acid catalyst}}\text{Methyl 6 methylthio nicotinate}+\text{Water}

Medicinal Chemistry

Methyl 6-(methylthio)nicotinate has shown promise in medicinal applications, particularly in cancer research and antimicrobial studies.

  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells, especially in breast cancer models (e.g., MCF-7 cells). It may induce apoptosis or cell cycle arrest through interactions with cellular signaling pathways .
  • Antimicrobial Properties : Studies have demonstrated significant antimicrobial activity against various pathogens, including E. coli and Staphylococcus aureus. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting key enzymes .

The compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Investigations suggest that it can modulate inflammatory mediators, potentially benefiting conditions characterized by excessive inflammation .
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in cell proliferation and inflammatory responses, contributing to its anticancer and anti-inflammatory properties .

Industrial Applications

This compound is utilized in various industrial applications:

  • Specialty Chemicals Production : It serves as a building block for synthesizing other valuable compounds in the chemical industry .
  • Agricultural Uses : The compound's bioactivity makes it a candidate for developing agrochemicals aimed at pest control .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity in MCF-7 Cells :
    • A study demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in breast cancer cells.
  • Antimicrobial Efficacy :
    • In vitro assays showed potent antibacterial activity against strains such as E. coli and Staphylococcus aureus, suggesting potential clinical applications as an antimicrobial agent.
  • Inflammation Modulation :
    • Research indicated its ability to modulate inflammatory pathways, which could be beneficial for treating inflammatory diseases.

Data Table: Summary of Biological Activities

PropertyDescription
Anticancer ActivityInhibits proliferation of MCF-7 breast cancer cells
Antimicrobial PropertiesEffective against E. coli and Staphylococcus aureus
Anti-inflammatory EffectsModulates inflammatory mediators

Mechanism of Action

The mechanism of action of Methyl 6-(methylthio)nicotinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural and molecular differences between Methyl 6-(methylthio)nicotinate and related compounds:

Compound Name Molecular Formula Substituent at 6-Position Molecular Weight (g/mol) Key Properties
This compound C₈H₉NO₂S -SCH₃ 183.23 High lipophilicity; sulfur-mediated reactivity
Methyl 6-methylnicotinate C₈H₉NO₂ -CH₃ 151.16 Lower lipophilicity; simpler reactivity profile
Methyl 6-(benzylthio)-2-methylnicotinate C₁₅H₁₅NO₂S -S-CH₂C₆H₅ (benzylthio) 273.35 Enhanced steric bulk; potential for π-π interactions
Ethyl 6-(trifluoromethyl)nicotinate C₉H₈F₃NO₂ -CF₃ 219.16 Electron-withdrawing effects; increased stability
6-(4-Methylthiophenyl)nicotinic acid C₁₃H₁₁NO₂S -S-C₆H₄-CH₃ (4-methylthiophenyl) 261.30 Aromatic interactions; carboxylic acid improves solubility

Key Observations:

  • Lipophilicity: The methylthio group in this compound increases lipophilicity compared to the methyl group in Methyl 6-methylnicotinate. However, it is less lipophilic than the benzylthio analog due to the latter’s aromatic ring .
  • Electronic Effects: The trifluoromethyl (-CF₃) group in Ethyl 6-(trifluoromethyl)nicotinate is strongly electron-withdrawing, contrasting with the electron-donating nature of the methylthio group. This difference impacts reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions .
  • Steric and Binding Properties: The benzylthio group in Methyl 6-(benzylthio)-2-methylnicotinate introduces steric hindrance and enables π-π stacking, which can enhance binding to aromatic biological targets compared to the smaller methylthio group .
This compound vs. Methyl 6-Methylnicotinate
  • Methyl 6-Methylnicotinate (C₈H₉NO₂): Primarily used as a synthetic intermediate in pharmaceuticals. It lacks the sulfur atom, reducing its ability to participate in thiol-mediated redox reactions or metal coordination. Its bioactivity includes vasodilation via prostaglandin D₂ release .
  • This compound (C₈H₉NO₂S): The sulfur atom may confer unique interactions with enzymes or receptors, such as cysteine residue binding or modulation of sulfur-dependent metabolic pathways. Potential applications include antimicrobial agents or kinase inhibitors .
Comparison with Sulfur-Containing Analogs
  • Methyl 6-(Benzylthio)-2-methylnicotinate (C₁₅H₁₅NO₂S): The benzylthio group enhances antimicrobial activity due to increased membrane penetration, but the additional methyl group at the 2-position may reduce conformational flexibility .
  • 6-(4-Methylthiophenyl)nicotinic Acid (C₁₃H₁₁NO₂S): The carboxylic acid group improves water solubility, making it suitable for aqueous-phase reactions. The methylthiophenyl substituent may target aryl hydrocarbon receptors in drug design .

Biological Activity

Methyl 6-(methylthio)nicotinate is an organic compound derived from nicotinic acid, characterized by a methylthio group at the 6-position of the pyridine ring. Its molecular formula is C8H9NO2SC_8H_9NO_2S, with a molecular weight of approximately 183.23 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of both a methyl group and a sulfur atom enhances its reactivity and potential interactions with biological macromolecules. This compound is primarily studied for its ability to modulate various biochemical pathways, making it a candidate for drug development and therapeutic applications.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that this compound shows significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of key enzymes or disruption of microbial cell membranes.
  • Anticancer Effects : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MCF-7 cells). The compound's interaction with cellular signaling pathways may lead to apoptosis or cell cycle arrest in tumor cells .
  • Anti-inflammatory Activity : The compound has been investigated for its potential to reduce inflammation. It appears to modulate inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

The exact mechanism of action for this compound is still under investigation but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory responses, which could explain its anticancer and anti-inflammatory properties.
  • Receptor Interaction : It may interact with various receptors in biological systems, influencing signaling pathways that regulate cell growth and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity in MCF-7 Cells :
    • A study examined the effects of this compound on MCF-7 breast cancer cells, revealing significant dysregulation of metabolic pathways associated with cell growth. Key metabolites were identified as altered post-treatment, indicating a potential pathway for therapeutic intervention .
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that this compound exhibited potent antibacterial activity against strains such as E. coli and Staphylococcus aureus, suggesting its utility as an antimicrobial agent in clinical settings.
  • Inflammation Modulation :
    • Research highlighted the compound's ability to suppress pro-inflammatory cytokines in stimulated macrophages, providing insights into its potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and MRSA
AnticancerInhibits proliferation in MCF-7 cells
Anti-inflammatoryReduces TNF-α levels in macrophages

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